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Abstract
This document provides a detailed experimental procedure for the Chichibabin amination of 3-

hydroxypyridine to synthesize 2-amino-3-hydroxypyridine. The Chichibabin reaction is a

classic method for the direct amination of pyridine and its derivatives using sodium amide. This

protocol is based on a documented industrial process, offering a practical guide for laboratory-

scale synthesis. Included are a summary of reaction parameters, a step-by-step experimental

protocol, and a workflow diagram for clarity.

Introduction
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a nucleophilic

substitution reaction that installs an amino group onto a pyridine ring, typically at the 2-position.

[1] The reaction proceeds via the addition of the amide anion (NH₂⁻) to the pyridine ring,

followed by the elimination of a hydride ion (H⁻).[1] For 3-substituted pyridines, such as 3-

hydroxypyridine, the amination occurs preferentially at the 2-position. The resulting product, 2-
amino-3-hydroxypyridine, is a valuable intermediate in the synthesis of various

pharmaceuticals and other heterocyclic compounds.
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Data Presentation
The following table summarizes the key quantitative data for the Chichibabin amination of 3-

hydroxypyridine.

Parameter Value

Reactants

3-Hydroxypyridine 1.0 mole

Sodamide (Sodium Amide) 1.5 moles

Solvent

4-Picoline 400 cc

Reaction Conditions

Temperature 180 °C (initial), gradually lowered to 151 °C

Reaction Time 3.5 hours (after initiation)

Product Information

Product 2-Amino-3-hydroxypyridine

Yield (based on recovered starting material) 62.9%[2]

Boiling Point 223-228 °C at 29 mmHg[2]

Melting Point (recrystallized) 162-163 °C[2]

Experimental Protocol
This protocol details the synthesis of 2-amino-3-hydroxypyridine via the Chichibabin

amination of 3-hydroxypyridine.

Materials:

3-Hydroxypyridine

Sodamide (NaNH₂)
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4-Picoline

Water (H₂O)

Concentrated Hydrochloric Acid (HCl)

Methanol

Xylene

Autoclave with stirring and temperature control

Distillation apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: In a suitable autoclave, combine 1.5 moles of sodamide and 400 cc of 4-

picoline. Add 1.0 mole of 3-hydroxypyridine to the mixture.

Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture to 180 °C. The

onset of the reaction is indicated by the evolution of hydrogen gas.

Temperature Control: Once the reaction has initiated, continue for 3.5 hours, gradually

lowering the temperature to 151 °C over this period.[2]

Hydrolysis: After the reaction is complete, cool the autoclave to room temperature and

carefully vent any excess pressure. Cautiously hydrolyze the reaction mixture by adding 250

cc of water. The temperature during hydrolysis should be maintained around 60 °C.[2]

Work-up:

Separate the aqueous phase from the organic layer.

Neutralize the aqueous phase to a pH of 7.0 using concentrated hydrochloric acid.[2]

Extract the neutralized aqueous phase three times with 4-picoline.[2]
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Purification:

Combine the 4-picoline extracts.

Distill the combined extracts to recover unreacted 3-hydroxypyridine and the product, 2-
amino-3-hydroxypyridine, which boils at 223-228 °C at 29 mmHg.[2]

For further purification, the solid product can be recrystallized from a methanol-xylene

mixture to yield crystals with a melting point of 162-163 °C.[2]

Mandatory Visualization
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Reaction Setup:
Combine 3-hydroxypyridine,

sodamide, and 4-picoline in an autoclave.

Heating & Reaction:
Heat to 180°C to initiate.

Maintain for 3.5h, gradually
cooling to 151°C.

Heat & Stir

Hydrolysis:
Cool to room temperature.

Carefully add water at 60°C.

Cool & Quench

Work-up:
Separate aqueous phase.

Neutralize with HCl to pH 7.
Extract with 4-picoline.

Phase Separation & Neutralization

Purification:
Distill combined extracts to isolate

2-amino-3-hydroxypyridine.

Isolation

Optional Recrystallization:
Recrystallize from methanol-xylene

for higher purity.

Further Purification

Click to download full resolution via product page

Caption: Workflow for the Chichibabin Amination of 3-Hydroxypyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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